

# An In-Depth Technical Guide to 2-Methoxybenzhydrazide: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Methoxybenzhydrazide

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## Introduction

**2-Methoxybenzhydrazide**, a versatile aromatic hydrazide, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a methoxy-substituted benzene ring linked to a hydrazide moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methoxybenzhydrazide**, detailed experimental protocols for its synthesis and characterization, an exploration of its reactivity, and an in-depth discussion of its biological activities and applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and related disciplines.

## Physicochemical Properties

**2-Methoxybenzhydrazide** is a stable, off-white to light brown solid at room temperature.<sup>[1]</sup> A thorough understanding of its physicochemical properties is fundamental for its effective utilization in research and development.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	166.18 g/mol	[2][5]
CAS Number	7466-54-8	[2][5]
Melting Point	78-80 °C	[1]
Boiling Point	294.38 °C (estimated)	[1]
Appearance	Off-white to light brown solid	[1]
Solubility	Slightly soluble in water	[1][6]
pKa	12.43 ± 0.10 (Predicted)	[1]

## Synthesis and Purification

The most common and efficient method for the synthesis of **2-Methoxybenzhydrazide** involves the reaction of an ester of 2-methoxybenzoic acid with hydrazine hydrate. The causality behind this experimental choice lies in the high nucleophilicity of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable hydrazide.

## Experimental Protocol: Synthesis of 2-Methoxybenzhydrazide

This protocol is a self-validating system, where the successful synthesis can be confirmed through routine analytical techniques such as thin-layer chromatography (TLC) and melting point determination.

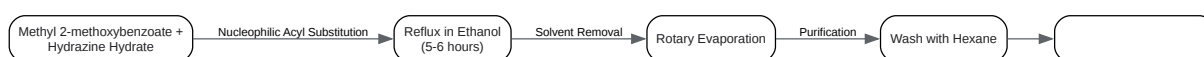
Materials:

- Methyl 2-methoxybenzoate
- Hydrazine hydrate (80% solution)
- Ethanol

- Hexane

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methoxybenzoate (1 equivalent) in ethanol.
- Add hydrazine hydrate (5 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by TLC.
- After completion, allow the mixture to cool to room temperature.
- Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
- Wash the resulting solid residue with hexane to remove any unreacted starting material and other nonpolar impurities.
- Dry the purified solid to obtain **2-Methoxybenzhydrazide**.



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Synthesis workflow for **2-Methoxybenzhydrazide**.

## Purification

For obtaining high-purity **2-Methoxybenzhydrazide** suitable for sensitive applications, recrystallization is the preferred method. The choice of solvent is critical and is typically a polar protic solvent like ethanol or methanol, where the compound exhibits good solubility at elevated temperatures and poor solubility at lower temperatures.

## Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2-Methoxybenzhydrazide**.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum from a single, authoritative source is not readily available in the public domain, based on the known structure and data from similar compounds, the following are the expected chemical shifts:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): The spectrum is expected to show signals for the aromatic protons between  $\delta$  7.0 and 8.0 ppm, a singlet for the methoxy group (OCH<sub>3</sub>) protons around  $\delta$  3.9 ppm, and broad singlets for the amine (NH<sub>2</sub>) and amide (NH) protons.
  - <sup>13</sup>C NMR (CDCl<sub>3</sub>): The spectrum will exhibit signals for the aromatic carbons, the carbonyl carbon (C=O) typically above  $\delta$  165 ppm, and the methoxy carbon (OCH<sub>3</sub>) around  $\delta$  56 ppm.
- [7]

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[8][9]

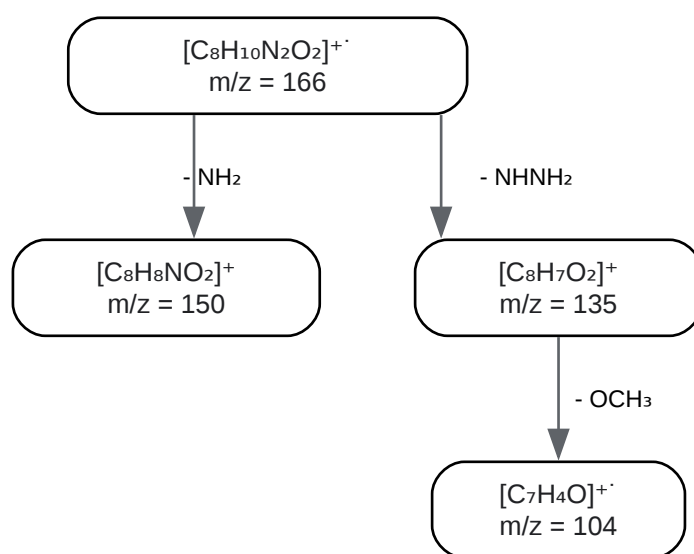
Key vibrational frequencies include:

Wavenumber (cm <sup>-1</sup> )	Assignment
3300-3400	N-H stretching (amine)
~3200	N-H stretching (amide)
~1650	C=O stretching (amide I)
~1600, ~1480	C=C stretching (aromatic)
~1530	N-H bending (amide II)
~1250	C-O stretching (aryl ether)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Methoxybenzhydrazide** shows a molecular ion peak  $[M]^+$  at  $m/z$  166.<sup>[10]</sup> The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways likely involve:

- Loss of the amino group ( $-NH_2$ ) to give a fragment at  $m/z$  150.
- Cleavage of the N-N bond to yield the 2-methoxybenzoyl cation at  $m/z$  135.
- Loss of the methoxy group ( $-OCH_3$ ) from the benzoyl fragment.



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Proposed Mass Spectrometry Fragmentation Pathway.

## Reactivity

The reactivity of **2-Methoxybenzhydrazide** is characterized by the presence of the nucleophilic hydrazide group and the aromatic ring.

## Reactions with Electrophiles

The terminal nitrogen atom of the hydrazide moiety is a potent nucleophile and readily reacts with various electrophiles.

- Condensation with Aldehydes and Ketones: **2-Methoxybenzhydrazide** undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. [11][12] This reaction is a cornerstone for the synthesis of a wide range of biologically active molecules. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition to the carbonyl carbon followed by dehydration.
- N-Alkylation: The hydrazide nitrogen can be alkylated using alkyl halides. This reaction provides a route to N-substituted benzhydrazide derivatives, further expanding the chemical space for drug discovery.

## Cyclization Reactions

**2-Methoxybenzhydrazide** is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. These reactions often involve intramolecular cyclization of an intermediate formed from the reaction of the hydrazide with a suitable bifunctional reagent.

## Biological Activities and Applications

Hydrazide-containing compounds are known to exhibit a broad spectrum of biological activities, and **2-Methoxybenzhydrazide** and its derivatives are no exception.

### Antifungal Activity

Derivatives of benzhydrazide have demonstrated significant antifungal properties.[13] The mechanism of action is often attributed to the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.[14][15][16] For instance, some hydrazide derivatives act as succinate dehydrogenase inhibitors, while others target the plasma membrane.[2]

### Phytotoxic Activity

Certain benzoic acid hydrazide derivatives have been shown to exhibit phytotoxic effects, suggesting their potential as herbicides.[17][18] The mechanism of phytotoxicity can involve the inhibition of key plant enzymes, such as those involved in amino acid or carotenoid biosynthesis.[18]

## Pharmaceutical Intermediate

**2-Methoxybenzhydrazide** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6] Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of the hedgehog signaling pathway, which is implicated in certain cancers.[2][5]

## Stability and Storage

**2-Methoxybenzhydrazide** is a relatively stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. While specific thermal decomposition data for **2-**

**Methoxybenzhydrazide** is not readily available, benzhydrazide derivatives generally exhibit thermal stability up to around 200 °C.[19]

## Conclusion

**2-Methoxybenzhydrazide** is a compound of considerable scientific interest, offering a versatile platform for the synthesis of novel molecules with diverse applications. Its accessible synthesis, well-defined physicochemical properties, and broad reactivity make it an invaluable tool for researchers in medicinal chemistry, organic synthesis, and materials science. This in-depth technical guide provides a solid foundation for understanding and utilizing **2-**

**Methoxybenzhydrazide** in various research and development endeavors. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to unlock the full potential of this remarkable molecule.

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